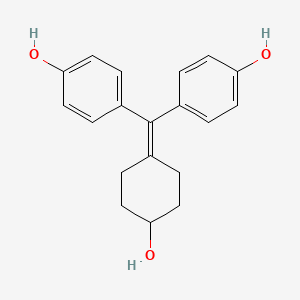

4-Hydroxy cyclofenil diphenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

886587-59-3 |

|---|---|

Molecular Formula |

C19H20O3 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

4-[(4-hydroxycyclohexylidene)-(4-hydroxyphenyl)methyl]phenol |

InChI |

InChI=1S/C19H20O3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-4,7-10,18,20-22H,5-6,11-12H2 |

InChI Key |

OVPOPDUAZNNTPE-UHFFFAOYSA-N |

SMILES |

C1CC(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)CCC1O |

Canonical SMILES |

C1CC(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)CCC1O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Hydroxy Cyclofenil Diphenol

Core Scaffold Synthesis Approaches

The synthesis of the fundamental structure of 4-Hydroxy cyclofenil (B1669405) diphenol and related triarylethylene compounds relies on robust carbon-carbon bond-forming reactions. Among these, the McMurry coupling has proven to be a key strategy.

McMurry Coupling Reactions for Cyclofenil Intermediates

The McMurry reaction is a reductive coupling of two ketone or aldehyde carbonyl groups to form an alkene, facilitated by a low-valent titanium reagent. wikipedia.org This reaction is particularly effective for creating sterically hindered alkenes, such as the tri- and tetra-substituted ethylenes that form the backbone of cyclofenil and its analogs. nih.gov The process generally involves the in situ generation of active low-valent titanium species by reducing titanium chlorides like TiCl₃ or TiCl₄ with agents such as LiAlH₄ or a zinc-copper couple. wikipedia.orgnih.gov

The synthesis of cyclofenil intermediates via McMurry coupling specifically utilizes 4,4′-dihydroxybenzophenone as a key reactant. nih.govnih.gov This diaryl ketone provides the two essential 4-hydroxyphenyl groups present in the final molecule. The cross-coupling of 4,4′-dihydroxybenzophenone with a suitable cyclic ketone, such as cyclohexanone, yields the desired cyclofenil scaffold. nih.govnih.gov The reaction has been successfully applied to synthesize a range of analogs by coupling 4,4′-dihydroxybenzophenone with various other ketones, demonstrating the versatility of this approach. nih.govnih.gov

The table below summarizes examples of McMurry cross-coupling reactions involving 4,4′-dihydroxybenzophenone to produce cyclofenil precursors.

| Diaryl Ketone | Cyclic Ketone Reactant | Resulting Core Scaffold |

|---|---|---|

| 4,4′-Dihydroxybenzophenone | Cyclohexanone | Cyclofenil |

| 4,4′-Dihydroxybenzophenone | Cyclobutanone | Cyclofenil Analog (Cyclobutylidene) |

| 4,4′-Dihydroxybenzophenone | Cyclopentanone | Cyclofenil Analog (Cyclopentylidene) |

| 4,4′-Dihydroxybenzophenone | Cycloheptanone | Cyclofenil Analog (Cycloheptylidene) |

| 4,4′-Dihydroxybenzophenone | 4-Acetoxycyclohexanone | C4-Acetoxy Cyclofenil Intermediate |

A significant challenge in the synthesis of triarylethylenes using intermolecular cross-coupling of two different acyclic ketones is the potential formation of a mixture of E and Z geometric isomers. nih.gov These isomers can be difficult to separate and may exhibit different biological activities. The synthesis of 4-Hydroxy cyclofenil diphenol elegantly circumvents this issue by employing a cyclic ketone (cyclohexanone) as one of the coupling partners.

When a cyclic ketone is used, the newly formed carbon-carbon double bond is exocyclic to the ring. This structural constraint locks the geometry of the molecule, preventing the formation of E/Z isomers that would typically arise from the rotation around the ethylene (B1197577) bond in acyclic analogs. This strategy provides a high degree of stereochemical control, leading directly to the desired geometric isomer without the need for complex purification steps to remove unwanted isomers. nih.gov

Related Synthetic Routes for Triarylethylene Scaffolds

While McMurry coupling is a primary method, other modern organometallic cross-coupling reactions are widely used for the synthesis of triarylethylene scaffolds. These methods offer alternative pathways that can accommodate a broader range of functional groups.

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron species (like a boronic acid) with an organohalide. wikipedia.orglibretexts.org It is a versatile method for forming carbon-carbon bonds and can be adapted to synthesize triarylethylenes with high efficiency and functional group tolerance. wikipedia.org The general mechanism involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction is another cornerstone of C-C bond formation and is effective for creating substituted alkenes, making it suitable for building the triarylethylene core. wikipedia.orgnih.gov It typically demonstrates high stereoselectivity for the trans product. organic-chemistry.org

Targeted Chemical Derivatization Strategies

Once the core cyclofenil scaffold is synthesized, its properties can be finely tuned through targeted chemical derivatization. The cyclohexyl group offers multiple positions for introducing new substituents to explore structure-activity relationships.

Introduction of C3 and C4 Substituents on the Cyclohexyl Group

Research has focused on introducing substituents at the C3 and C4 positions of the cyclohexyl ring of cyclofenil to probe interactions with biological targets. nih.govnih.gov These modifications can alter the molecule's steric bulk, polarity, and hydrogen bonding capacity.

The synthesis of these derivatives often starts with a McMurry coupling using a pre-functionalized cyclohexanone. For instance, coupling 4,4′-dihydroxybenzophenone with 4-acetoxycyclohexanone produces a C4-acetoxy cyclofenil intermediate. nih.gov This intermediate serves as a versatile platform for further chemical transformations. The acetoxy group can be hydrolyzed to a hydroxyl group, which can then be converted to other functionalities, such as a fluorine atom using reagents like (diethylamino)sulfur trifluoride (DAST). nih.gov

Similarly, C3-substituted analogs can be prepared. Studies have shown that the C3 position is often more tolerant of steric bulk and polar groups compared to the C4 position. nih.govnih.gov This has led to the development of various C3-substituted cyclofenil derivatives containing alkyl, fluoroalkyl, and oxygen-containing groups. nih.gov

The following table outlines key derivatization approaches for the C3 and C4 positions of the cyclofenil cyclohexyl group. nih.gov

| Position | Initial Intermediate | Reagents/Conditions | Final Substituent |

|---|---|---|---|

| C4 | C4-Acetoxy Cyclofenil | Alkaline Hydrolysis (e.g., K₂CO₃, MeOH) | -OH (Hydroxy) |

| C4 | C4-Hydroxy Cyclofenil | (Diethylamino)sulfur trifluoride (DAST) | -F (Fluoro) |

| C3 | (Starting from substituted cyclohexanone) | Multi-step synthesis involving various reagents | -F, -CH₂F, -OH, Alkyl groups |

These strategic modifications at the C3 and C4 positions are crucial for developing analogs with tailored properties for specific applications. nih.gov

Alkyl, Oxygen, and Fluorine-Substituted Alkyl Groups

The derivatization of the this compound core often begins with the modification of its phenolic hydroxyl groups. Standard synthetic protocols are employed to introduce a variety of substituents, thereby probing the steric and electronic requirements of the ER binding pocket. Alkylation, for instance, allows for the systematic exploration of how the size and shape of the substituent impact receptor affinity.

Furthermore, the incorporation of oxygen-containing functionalities, such as ethers and esters, can introduce additional hydrogen bonding capabilities, potentially leading to stronger interactions with key amino acid residues within the ligand-binding domain of the estrogen receptor.

A significant strategy in the design of potent ER ligands involves the use of fluorine substitution. The introduction of fluorine atoms or fluorine-substituted alkyl groups can have profound effects on the molecule's properties. Fluorine's high electronegativity can alter the electronic distribution within the molecule, influencing its binding mode and affinity. Moreover, the substitution of hydrogen with fluorine can block metabolic pathways, thereby increasing the compound's bioavailability and in vivo stability. This approach has been successfully applied to other classes of selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs), where fluorine-substituted side chains have been shown to be crucial for their antagonistic activity. nih.gov

Fluorine Substitution for Enhanced Binding Affinity

The strategic placement of fluorine atoms on the this compound scaffold is a key tactic to enhance its binding affinity for the estrogen receptor. nih.gov The rationale behind this approach is multifaceted. The introduction of fluorine can lead to more favorable electrostatic interactions with the receptor, and the C-F bond can participate in non-classical hydrogen bonds, further stabilizing the ligand-receptor complex.

Research on other ER ligands has demonstrated that fluorine-substituted alkyl chains can significantly improve antagonist activity. nih.gov This has inspired the application of similar strategies to the this compound framework, with the goal of developing compounds with high affinity and a desirable pharmacological profile. The precise positioning of the fluorine substituents is critical, as even minor changes in their location can lead to significant differences in binding affinity and functional activity.

Incorporation of Basic Side Chains for Enhanced ER Ligand Properties

A well-established strategy for converting estrogenic compounds into selective estrogen receptor modulators (SERMs) with antagonistic properties is the introduction of a basic side chain. nih.gov This approach has been widely used in the development of clinically successful drugs like tamoxifen (B1202) and raloxifene. The basic amine function of the side chain is known to interact with specific amino acid residues in the ER ligand-binding domain, leading to a conformational change in the receptor that prevents the binding of coactivators and subsequent gene transcription.

In the context of this compound, the incorporation of basic side chains, such as dimethylaminoethoxy, piperidinoethoxy, or pyrrolidinoethoxy groups, onto one of the phenolic hydroxyls is a key derivatization strategy. nih.gov The length and flexibility of the linker connecting the basic amine to the core scaffold are critical parameters that are systematically varied to optimize ER binding and antagonistic activity. The resulting compounds are then evaluated for their ability to bind to both ERα and ERβ subtypes and for their functional activity in cell-based assays.

Table 1: Impact of Basic Side Chain Introduction on Estrogen Receptor Activity

| Compound Modification | Target Receptor | Observed Effect | Reference |

| Introduction of a dimethylaminoethane side chain | ERα | Shift from agonistic to antagonistic profile | nih.gov |

| Introduction of a piperidin-1-ylethane side chain | ERα | Strong antagonistic properties | nih.gov |

| Introduction of a pyrrolidin-1-ylethane side chain | ERα | Shift from agonistic to antagonistic profile | nih.gov |

Homodimeric and Bivalent Conjugate Synthesis

The concept of bivalency, where two pharmacophores are linked together, has emerged as a powerful strategy for enhancing the binding affinity and selectivity of ligands for their target receptors. In the case of the estrogen receptor, which exists as a dimer, the synthesis of homodimers of this compound offers the potential for simultaneous interaction with both subunits of the receptor, leading to a significant increase in binding avidity.

The synthesis of these bivalent conjugates involves connecting two molecules of this compound, or a suitable derivative, through a linker of variable length and composition. The nature of the linker is a critical design element, as it must be of the appropriate length and flexibility to allow for optimal binding of both pharmacophores to the dimeric receptor.

Diaminoalkane Linkers (C2–C5) in Dimer Design

A common approach for creating homodimers of this compound involves the use of diaminoalkane linkers of varying lengths, typically from two to five carbon atoms (C2–C5). These linkers provide a flexible chain that can span the distance between the ligand-binding pockets of the two ER monomers.

The synthesis of these dimers typically involves a multi-step process. First, a suitable derivative of this compound is prepared with a reactive functional group, such as a carboxylic acid or an alkyl halide. This derivative is then reacted with a diaminoalkane in a coupling reaction to form the bivalent ligand. The length of the diaminoalkane linker is systematically varied to determine the optimal spacer length for achieving the highest binding affinity. The resulting dimeric compounds are then purified and characterized before being evaluated for their biological activity.

Hybrid Scaffold Conjugation

In an effort to develop novel therapeutic agents with multi-target activities, researchers have explored the conjugation of this compound with other biologically active molecules. This approach, known as hybrid scaffold conjugation, aims to combine the ER-targeting properties of this compound with the pharmacological activity of another compound, potentially leading to synergistic effects or a novel mechanism of action.

Amide Linkage with Combretastatin (B1194345) A-4 Derivatives

One notable example of hybrid scaffold conjugation involves the linking of this compound with derivatives of combretastatin A-4, a potent anti-tubulin agent. nih.govmdpi.com The rationale behind this strategy is to create a hybrid molecule that can simultaneously target the estrogen receptor and disrupt microtubule dynamics, two key pathways involved in cancer cell proliferation.

The synthesis of these hybrid conjugates is typically achieved by forming a stable amide bond between a carboxylic acid derivative of one scaffold and an amino derivative of the other. nih.gov For instance, an amino-functionalized derivative of this compound can be reacted with a carboxylic acid-containing derivative of combretastatin A-4 using standard peptide coupling reagents. The resulting hybrid molecules are then purified and evaluated for their dual biological activities. The amide linkage is chosen for its chemical stability and its ability to mimic the peptide bonds found in natural proteins. nih.gov

Analytical Approaches in Synthetic Characterization

The structural elucidation and confirmation of synthesized this compound, as well as its derivatives, rely on a combination of modern analytical techniques. These methods provide detailed information about the molecular structure, purity, and composition of the compound. The primary analytical approaches include spectroscopic and chromatographic methods.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the chemical structure. For a closely related compound, 1,1-bis(4-hydroxyphenyl)cyclohexane, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the phenolic hydroxyl protons, and the aliphatic protons of the cyclohexane (B81311) ring. researchgate.net The aromatic protons typically appear as multiplets in the range of 6.6-7.4 ppm. researchgate.net The hydroxyl protons would present as a singlet, and its chemical shift can vary depending on the solvent and concentration. The protons of the cyclohexane ring would be observed in the aliphatic region of the spectrum. researchgate.net ¹³C NMR spectroscopy provides information on the number and types of carbon atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl groups. Characteristic peaks for C-H stretching of the aromatic and aliphatic parts, as well as C=C stretching of the aromatic rings, would also be present.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compound. This information is crucial for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound and for monitoring the progress of the reaction. By using a suitable stationary phase and mobile phase, impurities and side products can be separated from the main compound.

Gas Chromatography (GC): For volatile derivatives of this compound, gas chromatography, often coupled with mass spectrometry (GC-MS), can be used for separation and identification.

The combination of these analytical methods provides a comprehensive characterization of this compound, ensuring the correct structure and high purity of the synthesized compound.

Table 1: Representative Analytical Data for a this compound Analogue (1,1-bis(4-hydroxyphenyl)cyclohexane)

| Analytical Technique | Observed Data |

| ¹H NMR | Aromatic protons: multiplets in the range of 6.6–7.4 ppm; Phenolic OH: singlet at ~4.7 ppm; Cyclohexane protons: signals in the aliphatic region. researchgate.net |

| ¹³C NMR | Signals corresponding to the quaternary carbon of the cyclohexane ring, the substituted and unsubstituted aromatic carbons, and the aliphatic carbons of the cyclohexane ring. |

| FTIR (cm⁻¹) | Broad O-H stretch (3200-3600), aromatic C-H stretch (~3050), aliphatic C-H stretch (2850-2950), aromatic C=C stretch (1500-1600), C-O stretch (~1230). |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of the compound. |

Molecular Pharmacology and Estrogen Receptor Interactions of 4 Hydroxy Cyclofenil Diphenol

Estrogen Receptor Binding Affinity Studies

The interaction between a ligand and a receptor is fundamentally characterized by its binding affinity. For 4-Hydroxy cyclofenil (B1669405) diphenol and its analogs, these interactions have been quantified for the two primary estrogen receptor subtypes, ERα and ERβ.

The binding affinity of cyclofenil derivatives for estrogen receptors is typically evaluated using competitive radiometric binding assays, with results expressed as Relative Binding Affinity (RBA) compared to the natural estrogen, estradiol (B170435) (E2), which is set at 100%.

Research into the structure-activity relationships of cyclofenil analogs has shown that substitutions on the central cyclohexyl ring significantly influence binding to estrogen receptors. Specifically, the introduction of a hydroxyl group at the C4 position of the cyclofenil structure, creating the 4-hydroxy cyclofenil analog, drastically reduces binding affinity for both ERα and ERβ. nih.gov Studies have quantified this effect, showing that the C4-hydroxy substitution lowered ERα binding by 380-fold and ERβ binding by 930-fold when compared to the unsubstituted parent compound, cyclofenil. nih.gov This suggests that the C4 position projects into a constrained and hydrophobic region within the ligand-binding pocket of the estrogen receptor, making the introduction of a polar hydroxyl group highly unfavorable for binding. nih.gov

| Compound | RBA for ERα (%) | RBA for ERβ (%) |

|---|---|---|

| Cyclofenil (Parent Compound) | 190 | 280 |

| 4-Hydroxy Cyclofenil (Compound 18) | 0.5 | 0.3 |

RBA values are relative to estradiol (100%). Data sourced from a study on fluorine-substituted cyclofenil derivatives. nih.gov

Selective Estrogen Receptor Modulators (SERMs) are distinguished by their tissue-selective actions, which are partly determined by their relative binding affinities for ERα and ERβ. While the parent compound, cyclofenil, shows very high binding affinity for both receptor subtypes, it is only slightly ERβ-selective. nih.gov

| Compound (C4-Substituent) | RBA for ERα (%) | RBA for ERβ (%) | β/α Selectivity Ratio |

|---|---|---|---|

| None (Cyclofenil) | 190 | 280 | 1.47 |

| Hydroxy (4-Hydroxy Cyclofenil) | 0.5 | 0.3 | 0.60 |

| Methyl | 110 | 110 | 1.00 |

| Ethyl | 130 | 100 | 0.77 |

| Fluorine | 27 | 62 | 2.30 |

Selectivity ratio is calculated as (RBA for ERβ) / (RBA for ERα). Data sourced from a study on fluorine-substituted cyclofenil derivatives. nih.gov

To contextualize the binding profile of 4-hydroxy cyclofenil, it is useful to compare it with the natural ligand, estradiol, and other well-characterized SERMs like 4-hydroxytamoxifen (4-OHT), the active metabolite of tamoxifen (B1202). Estradiol, by definition, has an RBA of 100% for both receptors, though it has a modest binding preference for ERα on an absolute scale (Kd of ~0.2 nM for ERα and ~0.5 nM for ERβ). nih.govnih.gov

The parent compound, cyclofenil, demonstrates a remarkably high affinity, surpassing that of estradiol for both subtypes. nih.gov In stark contrast, the 4-hydroxy derivative shows binding affinities that are several orders of magnitude lower than both estradiol and cyclofenil. nih.gov Well-established SERMs such as 4-hydroxytamoxifen bind to the estrogen receptor with an affinity equal to or greater than that of estradiol. nih.gov This high affinity is critical for its therapeutic action. The extremely low affinity of 4-hydroxy cyclofenil suggests it would be a very weak modulator of the estrogen receptor in comparison.

| Compound | Class | RBA for ERα (%) | RBA for ERβ (%) |

|---|---|---|---|

| Estradiol (E2) | Natural Estrogen | 100 | 100 |

| Cyclofenil | SERM | 190 | 280 |

| 4-Hydroxy Cyclofenil | SERM Analog | 0.5 | 0.3 |

| 4-Hydroxytamoxifen (4-OHT) | SERM | ~100 | ~100 |

Comparative RBA values. Data for Estradiol, Cyclofenil, and 4-Hydroxy Cyclofenil are from the same study for consistency. nih.gov 4-OHT data is based on reports of its affinity being equal to estradiol. nih.gov

Estrogen Receptor Modulation Mechanisms

The pharmacological effect of a ligand—whether it acts as an agonist (activator) or antagonist (blocker)—is determined by the structural changes it induces in the receptor upon binding.

The binding of a ligand to the hydrophobic ligand-binding domain (LBD) of a nuclear receptor like the ER induces a critical conformational change. nih.gov This structural rearrangement dictates the receptor's ability to interact with other proteins, known as coactivators or corepressors, which in turn regulate gene transcription. Agonists, like estradiol, induce a specific conformation that creates a binding surface for coactivators, which contain an LXXLL motif. researchgate.net

Antagonists and SERMs, on the other hand, induce a different conformation. nih.gov Structural studies of the ER LBD bound to antagonists like 4-hydroxytamoxifen reveal a distinct three-dimensional structure compared to when it is bound to an agonist. nih.gov This altered conformation physically prevents the recruitment of coactivator proteins, thereby blocking the downstream signaling cascade that leads to gene expression. researchgate.net

A key structural element within the LBD responsible for mediating agonist versus antagonist activity is a mobile C-terminal alpha-helix known as Helix-12 (H12). nih.gov The positioning of H12 acts as a molecular switch that controls the receptor's activity.

Agonist-Bound State: When an agonist like estradiol binds, it induces a conformational change that causes H12 to fold back over the ligand-binding pocket. researchgate.net This specific positioning creates part of the surface, often called the AF-2 pocket or LxxLL-binding groove, that is recognized and bound by coactivator proteins. researchgate.net

Antagonist-Bound State: When an antagonist or a SERM with a bulky side chain (such as 4-hydroxytamoxifen) binds, this side chain physically obstructs H12 from adopting the agonist conformation. nih.gov Instead, H12 is displaced and repositions into the LxxLL-binding groove itself. researchgate.net By occupying this critical site, H12 effectively blocks the coactivator from binding, thus silencing the receptor's transcriptional activity. nih.govresearchgate.net This mechanism is the structural basis for the antagonistic action of many SERMs.

Interference with Coactivator Recruitment at the ER

The molecular mechanism of 4-hydroxy cyclofenil diphenol and its derivatives as Selective Estrogen Receptor Modulators (SERMs) involves their interaction with the estrogen receptor (ER), which can lead to conformational changes in the receptor. These changes are pivotal in determining whether the ligand-receptor complex will recruit coactivator or corepressor proteins, thereby dictating the agonistic or antagonistic cellular response. The actions of SERMs like cyclofenil derivatives can be modulated by the differential expression of coactivators and corepressors in various tissues researchgate.net. This tissue-specific environment of regulatory proteins contributes to the mixed agonist-antagonist profile of these compounds nih.govnih.gov.

Ligand binding to the ER induces a specific conformation of the receptor's ligand-binding domain (LBD). An agonist, such as estradiol, typically induces a conformation that facilitates the binding of coactivator proteins to a specific groove on the LBD surface, known as the activation function-2 (AF-2) domain. This recruitment is essential for initiating gene transcription. In contrast, antagonists or partial agonists like many cyclofenil derivatives can induce a different conformation. This altered structure may physically block or improperly position key residues, such as those in helix 12 of the LBD, thereby hindering the productive binding of coactivators and preventing the initiation of transcription researchgate.netnih.gov.

Targeting the Coactivator Binding Site (CABS)

A sophisticated strategy to enhance the antagonistic properties of ER ligands involves designing molecules that can interact with both the primary ligand-binding site (LBS) and the coactivator binding site (CABS) on the receptor surface. This dual-binding approach aims to more effectively inhibit the recruitment of coactivator proteins. Research has focused on developing bivalent ligands derived from scaffolds like cyclofenilacrylic acid nih.govacs.org. These molecules consist of two ER-binding moieties connected by a linker.

The concept is that one part of the molecule anchors within the traditional LBS, while the other part extends to occupy the hydrophobic groove of the CABS acs.org. This simultaneous occupation physically obstructs the approach and binding of coactivator proteins, which typically feature an LXXLL motif for recognition. By directly targeting and blocking the CABS, these bivalent compounds can achieve a more complete and potent antagonism of ER-mediated signaling pathways nih.govacs.org. This approach represents a rational design strategy to create more effective ER antagonists for therapeutic applications.

Structure-Activity Relationship (SAR) Investigations

The biological activity of this compound and its analogs is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural modifications influence the binding affinity and functional activity at the estrogen receptor subtypes, ERα and ERβ. These investigations systematically alter parts of the molecule, such as the cyclohexyl ring or by adding conjugate structures, to map the key interactions between the ligand and the receptor's binding pocket.

Influence of Cyclohexyl Ring Substitutions (C3 vs. C4)

The position of substituents on the central cyclohexyl ring of cyclofenil derivatives has a significant impact on their binding affinity for both ERα and ERβ nih.govnih.gov. Research comparing substitutions at the C3 and C4 positions has revealed a clear preference for the C3 position.

Studies have shown that the C3 site of the cyclohexyl ring is more tolerant of steric bulk and the introduction of polar groups compared to the C4 site researchgate.netnih.govnih.gov. For instance, the introduction of various substituents, including those with polar or electronegative groups, generally leads to a decrease in binding affinity. However, this reduction is less pronounced when the substitution is at the C3 position. In some cases, the difference in binding affinity between C3 and C4 substituted analogs can be dramatic nih.gov. This suggests that the C4 position is located in a more sterically constrained region of the ER ligand-binding pocket. Computational modeling of the ERα ligand-binding pocket supports these experimental findings nih.govnih.gov.

Below is a table summarizing the relative binding affinity (RBA) for selected C3 and C4-substituted cyclofenil derivatives, demonstrating the positional influence on ER binding.

| Compound | Substitution Position | RBA for ERα (%) | RBA for ERβ (%) | ERβ/α Selectivity Ratio |

| Unsubstituted Cyclofenil | - | 124 | 354 | 2.9 |

| C4-Hydroxy | C4 | 58.5 | 10.3 | 0.18 |

| C3-Methyl | C3 | 118 | 291 | 2.5 |

| C4-Methyl | C4 | 88.0 | 185 | 2.1 |

| C3-Ethyl | C3 | 100 | 258 | 2.6 |

| C4-Ethyl | C4 | 19.5 | 0.234 | 0.012 |

Data compiled from research findings. RBA is relative to estradiol (100%). nih.gov

Impact of Conjugate Structure and Linker Length on ER Interactions

Attaching other molecules (conjugates) to the cyclofenil scaffold via linkers of varying lengths is another key area of SAR investigation. This approach aims to create bifunctional molecules that can, for example, deliver a cytotoxic agent to ER-positive cells or achieve a dual-binding mode for enhanced antagonism nih.govnih.gov.

The table below presents data on cyclofenil-based conjugates and dimers, highlighting the effect of linker length on ERα binding.

| Compound Type | Linker/Spacer | Relative Binding Affinity (RBA) for ERα (%) |

| Cyclofenil-derived dimer | C2 spacer | Moderate |

| Cyclofenil-derived dimer | C3 spacer | Moderate |

| Cyclofenil-derived dimer | C4 spacer | 79.2 |

| Cyclofenil-derived dimer | C5 spacer | Lower |

| Cyclofenil-amide conjugate | Amide Linker | IC50 = 19 nM |

Data compiled from published research on bivalent and conjugate cyclofenil derivatives. nih.govnih.gov

Biochemical Pathways Modulated by 4 Hydroxy Cyclofenil Diphenol

Modulation of Glycosaminoglycan Metabolism

4-Hydroxy cyclofenil (B1669405) diphenol has demonstrated significant effects on the metabolism of glycosaminoglycans (GAGs), a class of complex carbohydrates crucial for various biological functions. Its modulatory actions primarily involve the inhibition of proteoglycan and hyaluronate synthesis.

Inhibition of Proteoglycan Synthesis

Research has shown that 4-hydroxy cyclofenil diphenol acts as a potent inhibitor of proteoglycan synthesis. nih.gov This inhibition is a rapid-onset event, suggesting an interference with the synthetic machinery rather than a suppression of the core protein synthesis. nih.gov The inhibitory effect is observed in a dose-dependent manner in various cell types, including chondrocytes and human dermal fibroblasts. nih.gov

The primary mechanism by which this compound inhibits proteoglycan synthesis is by interfering with the formation of their glycosaminoglycan side chains. nih.gov This was demonstrated in studies where the compound hindered the attachment of these chains to the proteoglycan core protein. nih.gov

A specific target of this compound is the synthesis of chondroitin (B13769445) sulphate chains, a major component of many proteoglycans. nih.gov The compound has been shown to inhibit the polymerization of chondroitin sulphate. nih.gov Studies using chondrocyte cultures have demonstrated a significant reduction in the synthesis of both chondroitin 4-sulphate and chondroitin 6-sulphate in the presence of this compound. nih.gov At concentrations between 50 and 70 micrograms/ml, the synthesis of chondroitin 4-[35S]sulphate was inhibited by 40-68%, while chondroitin 6-[35S]sulphate synthesis was inhibited by 3-48%. nih.govnih.gov

The proposed mechanism for the inhibitory effects of this compound on GAG synthesis involves the disruption of the Golgi apparatus. nih.gov The synthesis and modification of GAG chains on proteoglycans are known to occur within the Golgi complex. It is suggested that this compound disturbs the organization of the Golgi membrane, leading to a fragmented and vesicular structure. nih.govnih.gov This disruption of the Golgi's architecture is believed to impair the proper functioning of the enzymes responsible for GAG chain elongation and sulphation, ultimately leading to the observed inhibition of proteoglycan synthesis. nih.gov

Inhibition of Hyaluronate Synthesis

In addition to its effects on proteoglycans, this compound also inhibits the synthesis of hyaluronate (also known as hyaluronic acid). nih.gov Hyaluronate is a non-sulphated GAG that plays a critical role in the extracellular matrix. The inhibition of hyaluronate synthesis by this compound has been observed in chondrocyte cultures. nih.govnih.gov At concentrations between 50 and 70 micrograms/ml, the synthesis of [3H]Hyaluronan was inhibited by 47-66%. nih.govnih.gov This suggests that this compound may have more than one inhibitory mechanism, as hyaluronate synthesis occurs at the plasma membrane, a different location from the Golgi-mediated synthesis of sulphated GAGs. nih.gov

Cellular Transport System Interactions

Unable to Generate Article on the Biochemical Pathways of this compound and its Interference with Amino Acid Uptake

A comprehensive review of scientific literature reveals a significant lack of available research data to support the creation of an article on the specific biochemical pathways modulated by this compound, particularly concerning its interference with amino acid uptake via the System A carrier.

Despite extensive searches for "this compound," its parent compound "cyclofenil," and their potential interactions with amino acid transport systems, no direct or substantial scientific evidence was found to address the core requirements of the requested article. The existing body of research on cyclofenil primarily focuses on its role as a selective estrogen receptor modulator (SERM) and its applications in reproductive medicine.

The search for a direct link between this compound, a metabolite of cyclofenil, and the System A amino acid transporter did not yield any specific studies, data, or detailed research findings. While there is general knowledge about the mechanisms of SERMs and the function of amino acid transporters, the specific intersection of this particular compound and the System A carrier is not documented in the accessible scientific literature.

Therefore, the foundational information required to generate a thorough, informative, and scientifically accurate article, as per the user's detailed outline, is currently unavailable. Proceeding with the article would necessitate speculation and the introduction of information outside the strict scope of the provided instructions, which would violate the core tenets of scientific accuracy and adherence to the user's request.

Preclinical Biological Evaluation of 4 Hydroxy Cyclofenil Diphenol and Derivatives

In Vitro Studies in Cellular Models

Antiproliferative Activity in Estrogen Receptor-Positive Cell Lines (e.g., MCF-7)

Cyclofenil (B1669405) and its derivatives have been investigated for their potential antitumor activities in estrogen receptor (ER)-positive human breast cancer cells, such as the MCF-7 cell line. nih.gov The antiproliferative effects of these compounds are often evaluated to determine their efficacy in inhibiting cancer cell growth. Studies on various novel cyclopropyl (B3062369) compounds, which are structurally related to cyclofenil, have demonstrated that many of these derivatives can inhibit the growth of MCF-7 cells. nih.gov For instance, in one study examining 19 diaryl- and triarylcyclopropyl compounds, 13 were found to actively inhibit MCF-7 cell proliferation. nih.gov

The mechanism of this antiproliferative activity is often linked to the estrogen receptor. For some active compounds, the growth inhibition can be reversed by the addition of estradiol (B170435), indicating that their effect is mediated through the ER pathway. nih.gov This is a characteristic feature of antiestrogenic compounds used in the treatment of hormone-dependent breast cancer. nih.govmdpi.com The active metabolite of Tamoxifen (B1202), 4-hydroxytamoxifen, is a well-known antiestrogen (B12405530) that demonstrates antagonist activity in breast cells by inhibiting ER-positive tumor progression. japsonline.comnih.govnih.gov The antiproliferative activity of such compounds is a key indicator of their potential therapeutic utility against estrogen-dependent tumors. nih.gov

Combining certain cyclofenil derivatives with other compounds, such as combretastatin (B1194345) A-4 (CA-4), has also been explored. A hybrid molecule linking cyclofenil with CA-4 via an amide system showed promise as a selective estrogen receptor modulator (SERM), exhibiting an IC50 value of 187 nM against MCF-7 cells. researchgate.net

Table 1: Antiproliferative Activity of Selected Compounds in MCF-7 Cells

Transactivation Assays on ERα and ERβ Subtypes

The interaction of 4-hydroxy cyclofenil derivatives with estrogen receptor subtypes ERα and ERβ is a critical aspect of their biological evaluation. Transactivation assays and binding studies are used to determine the affinity and selectivity of these compounds for each receptor subtype. Research into fluorine-substituted cyclofenil derivatives has provided detailed insights into their structure-affinity relationships. nih.gov

Competitive radiometric binding assays using purified full-length human ERα and ERβ have been employed to determine the relative binding affinities (RBAs) of various cyclofenil analogues, with estradiol (E2) used as a reference standard (RBA = 100). nih.gov These studies have shown that substitutions on the cyclohexyl group of the cyclofenil scaffold significantly influence binding affinity and subtype selectivity. For example, the C3 position of the cyclohexyl group is generally more tolerant of steric bulk and polar groups than the C4 position. nih.gov Notably, some fluorine-substituted derivatives have demonstrated binding affinities for ERα and ERβ that are comparable to or even higher than that of estradiol. nih.gov

One study revealed that a cyclofenil-combretastatin A-4 conjugate exhibited strong competitive binding to both ERα (IC50 value of 19 nM) and ERβ (IC50 value of 229 nM). researchgate.net Similarly, another triphenylethylene (B188826) derivative, D,L-ormeloxifene, showed a higher affinity for ERα (Ki = 250 nM) than for ERβ (Ki = 750 nM). nih.gov Transient co-transfection assays in COS-1 cells using an ERE-luciferase reporter construct can further elucidate the functional consequences of this binding, revealing whether a compound acts as an agonist (promoting transcription) or an antagonist (inhibiting transcription) at each receptor subtype. nih.gov

Table 2: Relative Binding Affinity (RBA) of Selected Fluorine-Substituted Cyclofenil Derivatives for ERα and ERβ

RBA values are relative to estradiol, defined as 100. Data sourced from a study on potential PET agents for imaging estrogen receptors. nih.gov

Effects on Viral Replication in Mammalian Cells

Recent studies have identified a novel application for cyclofenil and related selective estrogen receptor modulators (SERMs) as inhibitors of Dengue Virus (DENV) replication in mammalian cells. nih.govresearchgate.net Cyclofenil demonstrated an inhibitory effect on the replication of all four DENV serotypes as well as the Zika virus. nih.govresearchgate.net The antiviral activity appears to be specific to mammalian host cells, as no inhibitory effect was observed in mosquito cells. researchgate.net Among several SERMs that inhibited DENV replication, cyclofenil was noted for having the weakest cytotoxicity, highlighting its potential as a candidate for antiviral development. nih.govresearchgate.net The antiviral effects of these SERMs appear to be independent of the classical estrogen receptor signaling pathway. researchgate.net

Table 3: Inhibitory Effect of Cyclofenil on Various DENV Serotypes and Zika Virus

The mechanism by which cyclofenil inhibits DENV replication involves interference with specific stages of the viral life cycle. nih.govresearchgate.net Time-of-addition assays, which help to pinpoint the stage of viral replication affected by a compound, suggest that cyclofenil may act on the translation and RNA synthesis steps. nih.govresearchgate.net This indicates that the compound interferes with the process where the viral RNA is translated into proteins or the subsequent replication of the viral genome. nih.gov Other SERMs, such as raloxifene, have also been shown to target RNA replication and polyprotein translation. researchgate.netresearchgate.net

While cyclofenil affects viral translation and RNA synthesis, evidence suggests that its primary impact may be on the later stages of the viral life cycle: assembly and maturation. nih.govresearchgate.net Studies have observed that the level of intracellular infectious viral particles decreases more significantly after cyclofenil treatment than the level of viral RNA. nih.govresearchgate.net This discrepancy points towards a stronger inhibition of the processes involved in constructing new virus particles. nih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Hydroxy cyclofenil diphenol |

| 4-hydroxytamoxifen |

| 7,8-dihydroxyflavone |

| 7-methoxyflavanone |

| Combretastatin A-4 (CA-4) |

| Cyclofenil |

| D,L-ormeloxifene |

| Estradiol (E2) |

| Fluorine |

| Raloxifene |

| Tamoxifen |

| 3-(2-Fluoropropyl)cyclofenil |

| 4-(Fluoromethyl)cyclofenil |

Dengue Virus (DENV) Replication Inhibition

Interaction with Non-Structural Protein 1 (NS1)

Research into the antiviral mechanisms of cyclofenil, the precursor to this compound, has identified the flaviviral non-structural protein 1 (NS1) as a key interaction partner. nih.govresearchgate.net NS1 is a multifunctional protein crucial for viral replication and the modulation of the host immune response. Studies have shown that cyclofenil interacts with the NS1 protein of the Dengue virus (DENV). nih.govresearchgate.net This interaction is believed to be a critical component of its antiviral activity, contributing to the inhibition of viral replication. The precise mechanism through which cyclofenil's binding to NS1 disrupts the viral life cycle is complex, with evidence suggesting it targets stages of viral RNA replication and polyprotein translation. researchgate.net

Zika Virus Replication Inhibition

The antiviral activity of cyclofenil extends to the Zika virus (ZIKV), another significant flavivirus. nih.govresearchgate.net Investigations have demonstrated that cyclofenil effectively inhibits the replication of ZIKV in mammalian cell cultures. nih.govresearchgate.net The inhibitory action appears to be independent of the compound's effects on estrogen receptors. researchgate.net Time-of-addition assays performed to elucidate the mechanism against the related Dengue virus suggest that cyclofenil may interfere with two distinct stages of the viral life cycle: the initial translation and RNA synthesis phase, and the later assembly and maturation stage. nih.govmedchemexpress.com However, a more pronounced decrease in intracellular infectious particles compared to viral RNA levels indicates that the primary target may be the assembly and maturation of new virions. nih.govmedchemexpress.com

In vitro studies using Vero cells infected with the MR766 strain of the Zika virus showed a dose-dependent reduction in infectious virus production when treated with cyclofenil. researchgate.net

Table 1: In Vitro Inhibition of Zika Virus (MR766) by Cyclofenil

| Concentration (μM) | Inhibition of Virus Production |

|---|---|

| 2.5 | Statistically significant reduction in infectious titer observed. |

| 5.0 | Further significant reduction in infectious titer observed. |

| 10.0 | Strong inhibition of infectious virus production. |

Alphavirus Infection Inhibition (e.g., Chikungunya, Sindbis)

While cyclofenil has established activity against flaviviruses, its efficacy against alphaviruses like Chikungunya (CHIKV) and Sindbis virus (SINV) has not been documented in the available scientific literature. However, extensive research on other structurally related SERMs, such as 4-hydroxytamoxifen, tamoxifen, and clomiphene, has demonstrated potent inhibitory activity against these alphaviruses. researchgate.netnih.gov These compounds have shown efficacy in cell culture settings, inhibiting both CHIKV and SINV at non-toxic concentrations, with 50% effective concentration (EC50) values reported to be in the nanomolar to low micromolar range. nih.gov These findings highlight a class effect among SERMs against alphaviruses, though direct evidence for cyclofenil is currently lacking.

Targeting Viral Capping Enzyme nsP1

The mechanism for the anti-alphavirus activity observed in SERMs like tamoxifen and its derivatives has been identified. nih.gov Biochemical and enzymatic assays have confirmed that these compounds target the non-structural protein 1 (nsP1), which functions as the capping enzyme for alphaviruses. researchgate.netnih.gov The nsP1 protein is essential for adding a 5' cap structure to newly synthesized viral RNAs, a process critical for protecting the viral genome from degradation and ensuring its efficient translation by host cell machinery. By inhibiting the enzymatic activity of nsP1, these SERMs disrupt a crucial step in the viral replication cycle. nih.gov This targeted action against a non-canonical viral enzyme makes nsP1 an attractive target for antiviral therapy. nih.gov While this mechanism is established for other SERMs, it remains to be determined if cyclofenil or its derivatives would act similarly, pending evidence of their activity against alphaviruses.

In Vivo Studies in Animal Models

Estrogenic Agonist Activity Evaluation (e.g., immature female rats)

Cyclofenil is classified as a SERM, indicating that it can exert either estrogenic (agonist) or anti-estrogenic (antagonist) effects in different tissues. wikipedia.org Its biological activity and interactions with steroid receptors have been studied in estrogen-sensitive tissues in rats, including the uterus. nih.gov In the classic immature female rat uterotrophic assay, estrogen agonists cause a significant increase in uterine weight. While cyclofenil is known to interact with estrogen receptors and has been used clinically as an ovulation inducer due to its effects on the hypothalamic-pituitary-gonadal axis, specific quantitative data detailing its estrogenic agonist activity (e.g., dose-response effects on uterine weight) in immature rat models were not available in the reviewed literature. wikipedia.orgnih.gov

Antiviral Efficacy in Animal Models (e.g., alphavirus studies)

Consistent with the lack of in vitro data for cyclofenil against alphaviruses, there are no available studies evaluating its in vivo efficacy in animal models of alphavirus infection. However, the potential for SERMs as a class to be effective in vivo has been demonstrated. nih.gov Specifically, tamoxifen treatment was shown to restrain Chikungunya virus growth in an infected mouse model. researchgate.netnih.gov This treatment also led to a reduction in the musculoskeletal pathologies associated with the infection, such as severe foot swelling. nih.gov These findings in a preclinical model suggest that targeting the alphavirus nsP1 enzyme with SERM compounds could be a viable therapeutic strategy. researchgate.netnih.gov

Computational Modeling and Cheminformatics in 4 Hydroxy Cyclofenil Diphenol Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Hydroxy cyclofenil (B1669405) diphenol research, docking studies have been instrumental in elucidating its binding mechanism to estrogen receptors.

Molecular docking studies have revealed the critical interactions between cyclofenil derivatives, including 4-Hydroxy cyclofenil diphenol, and the ligand-binding domains (LBD) of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The binding of these ligands is primarily governed by a combination of hydrogen bonding and hydrophobic interactions.

For ERα, key amino acid residues involved in the interaction with di-hydroxyl compounds include Arginine-394 (Arg394) and Glutamic acid-353 (Glu353), which form hydrogen bonds with the phenolic hydroxyl groups of the ligand. nih.gov A tightly bound water molecule is often crucial for mediating these interactions. nih.gov Histidine-524 (His524) is another important residue that can interact with a second hydroxyl group on the ligand. nih.gov The hydrophobic core of the cyclofenil molecule is accommodated within a hydrophobic pocket formed by residues such as Leu387, Met421, and Leu525. mdpi.com

In ERβ, similar interactions are observed, although differences in the amino acid composition of the LBD can lead to variations in binding affinity and selectivity. For instance, the residue corresponding to His524 in ERα is His475 in ERβ. nih.gov The subtle differences in the binding pockets of ERα and ERβ are exploited in the design of subtype-selective ligands. Computational models have shown that substituents on the cyclofenil scaffold can be oriented towards different regions of the binding pocket, influencing selectivity. For example, substituents at the C3 position of the cyclohexyl ring are generally better tolerated than those at the C4 position, which project into a more constrained and hydrophobic area of the ERα binding pocket. nih.gov

| Receptor Subtype | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| ERα | Arg394, Glu353 | Hydrogen Bonding with phenolic hydroxyls | nih.gov |

| ERα | His524 | Hydrogen Bonding with aliphatic hydroxyl | nih.gov |

| ERα | Leu387, Met421, Leu525 | Hydrophobic Interactions | mdpi.com |

| ERβ | His475 | Hydrogen Bonding with aliphatic hydroxyl | nih.gov |

Docking simulations can predict the most stable binding poses of ligands within the receptor's active site and estimate the binding energy, which correlates with binding affinity. For cyclofenil derivatives, docking studies have successfully predicted binding orientations that are consistent with experimental data. nih.gov These studies have shown that di-hydroxyl compounds can sometimes adopt two different orientations within the binding pocket, with the positions of their hydroxyl groups flipped. nih.gov

| Compound Type | Receptor Subtype | Predicted Binding Energy (kcal/mol) | IC50 | Reference |

|---|---|---|---|---|

| Phytochemicals (ZINC69481841, ZINC95486083) | ERα | -10.47 to -11.88 | N/A | nih.gov |

| Cyclofenil-amide conjugate (13e) | ERα | N/A | 19 nM | mdpi.com |

| Cyclofenil-amide conjugate (13e) | ERβ | N/A | 229 nM | mdpi.com |

A critical aspect of drug development is understanding the potential for a compound to interact with unintended biological targets, which can lead to adverse side effects. Computational approaches are increasingly being used to predict such off-target interactions early in the drug discovery pipeline. These methods typically involve screening a compound against a large panel of protein structures or using machine learning models trained on known drug-target interaction data.

While specific studies on the off-target interactions of this compound were not identified in the provided search results, the general methodologies for in silico off-target profiling are well-established. nih.gov These computational frameworks can predict potential interactions with a wide range of proteins, helping to identify potential safety liabilities before they are observed in preclinical or clinical studies.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

Pharmacophore models for estrogen receptor ligands are typically developed based on the structures of known active compounds (ligand-based) or the structure of the ligand-binding pocket of the receptor (structure-based). longdom.orgsemanticscholar.org These models generally consist of a combination of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For ER ligands, a common pharmacophore model includes two hydrogen bond acceptor/donor features corresponding to the phenolic hydroxyl groups, and a hydrophobic core that fits within the nonpolar region of the LBD. mdpi.com The spatial arrangement and distances between these features are critical for high-affinity binding. Studies on cyclofenil derivatives have contributed to refining these models by providing insights into the tolerance for steric bulk and polarity in different regions of the binding pocket. nih.gov

Pharmacophore models serve as 3D queries for virtual screening of large compound databases to identify novel molecules with the potential to bind to the target receptor. semanticscholar.org This approach has been successfully used to discover new ER ligands with diverse chemical scaffolds.

Through pharmacophore modeling and structure-activity relationship (SAR) studies of cyclofenil and its analogs, several key structural features for potent ER binding and activity have been identified:

Two Phenolic Hydroxyl Groups: These are crucial for forming hydrogen bonds with key residues in the ER binding pocket, such as Arg394 and Glu353. nih.gov

A Hydrophobic Core: The central cyclohexylidene moiety and the phenyl rings provide the necessary hydrophobicity to interact favorably with the nonpolar residues of the LBD.

Optimal Substituent Placement: The nature and position of substituents on the cyclohexyl ring significantly influence binding affinity and subtype selectivity. Small, less polar substituents are generally better tolerated, particularly at the C3 position. nih.gov

Stereochemistry: The three-dimensional arrangement of the molecule is critical for fitting into the constrained ligand-binding pocket of the estrogen receptors.

By integrating these computational approaches, researchers can gain a comprehensive understanding of the molecular determinants of this compound's activity and rationally design new analogs with improved therapeutic profiles.

In Silico Structure-Affinity Relationship Studies

In silico structure-affinity relationship studies are essential for understanding how the chemical structure of a compound influences its binding affinity to a biological target. For derivatives of cyclofenil, a notable selective estrogen receptor modulator (SERM), computational studies have been pivotal in elucidating the features that govern their interaction with estrogen receptors (ERα and ERβ). nih.gov

Research into a series of cyclofenil analogs has established a clear structure-activity relationship concerning substitutions on the cyclohexane (B81311) ring. nih.gov Through competitive radiometric binding assays and computational modeling, it has been demonstrated that the size and polarity of substituents at the C3 and C4 positions significantly impact binding affinity for both ERα and ERβ. nih.gov

A computational model of the ERα ligand binding pocket reveals that C4 substituents project into a constrained and hydrophobic environment. nih.gov This explains the experimental observation that any substitution at the C4 position generally leads to a decrease in binding affinity to both ERα and ERβ. nih.gov The reduction in affinity is particularly pronounced with larger and more polar groups. For instance, the introduction of a hydroxyl group at the C4 position diminishes ERα binding by 380-fold and ERβ binding by 930-fold compared to the parent cyclofenil compound. nih.gov In contrast, fluorine, being smaller and less polar, is better tolerated than a hydroxyl group at the same position. nih.gov The C3 position is found to be more tolerant of steric bulk and polar groups. illinois.edu

These findings underscore the importance of specific structural features for high-affinity binding and provide a rational basis for the design of new cyclofenil-based ligands. The data clearly indicates a preference for small, non-polar groups, particularly at the C4 position, to maintain or enhance binding to estrogen receptors. nih.gov

| Compound | Substitution | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) |

|---|---|---|---|

| Estradiol (B170435) (Reference) | - | 100 | 100 |

| Cyclofenil (Parent) | None | 190 | 130 |

| 4-Hydroxycyclofenil | C4-OH | 0.5 | 0.14 |

| 4-Fluorocyclofenil | C4-F | 27 | 62 |

| 4-Methylcyclofenil | C4-CH3 | 110 | 48 |

| 4-Ethylcyclofenil | C4-C2H5 | 96 | 32 |

Advanced Computational Chemistry Applications

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It provides valuable insights into a compound's stability, reactivity, and spectroscopic properties by calculating the electron density. nih.govmdpi.com DFT methods, such as those utilizing the B3LYP hybrid functional, are widely applied to organic molecules to achieve accurate results for various molecular properties. nih.govmdpi.com

For a molecule like this compound, DFT calculations can determine critical molecular-level descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity. mdpi.com The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. Other quantum chemical parameters such as chemical potential, hardness, and electrophilicity can also be calculated to predict the reactive sites of the molecule and how it might interact with other chemical species. mdpi.com Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. nih.gov Although specific DFT studies on this compound are not publicly available, the application of this methodology would provide a deeper understanding of its electronic characteristics and reactivity profile.

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com This method is particularly valuable for exploring the dynamic nature of ligand-receptor interactions, providing insights that are not available from static models like molecular docking. nih.gov For ligands targeting the estrogen receptor, such as this compound, MD simulations can reveal crucial details about binding stability, conformational changes in both the ligand and the receptor, and the role of solvent molecules in the binding process. mdpi.comresearchgate.net

Studies on other non-steroidal estrogen receptor modulators, like 4-hydroxytamoxifen, have successfully used MD simulations to investigate their interactions within the ERα ligand-binding domain. mdpi.com These simulations can track the stability of key hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the binding pocket over nanoseconds. researchgate.net By analyzing the trajectories of the atoms, researchers can assess the flexibility of different parts of the receptor and determine whether the ligand acts as an agonist or antagonist based on the conformational changes it induces, particularly in critical regions like helix 12 of the receptor. nih.gov Applying MD simulations to the this compound-ER complex would elucidate the stability of its binding mode and the dynamic behavior of the complex, offering a more complete picture of its mechanism of action at the molecular level.

Predictive modeling encompasses a range of computational techniques that use the chemical structure of a molecule to forecast its biological activity or properties. longdom.org A primary example is the Quantitative Structure-Activity Relationship (QSAR) model, which establishes a mathematical correlation between the physicochemical properties (descriptors) of a series of compounds and their biological activities. nih.gov

The development of predictive models for estrogen receptor ligands is a well-established field. For a compound like this compound, a QSAR model could be built using a dataset of similar cyclofenil derivatives with known binding affinities. nih.gov Molecular descriptors, which can be categorized as hydrophobic, electronic, or steric, would be calculated for each molecule. These descriptors quantify various aspects of the molecule's structure, such as:

LogP: A measure of hydrophobicity.

Molecular Volume: A descriptor of steric bulk.

HOMO/LUMO Energies: Electronic descriptors related to the molecule's ability to donate or accept electrons.

By applying statistical methods, a predictive equation is generated that links these descriptors to the observed binding affinity. nih.gov The data from structure-affinity studies of cyclofenil analogs provides a clear basis for such a model. For instance, the negative impact of polar substituents at the C4 position on ER binding affinity is a quantifiable relationship that can be incorporated into a predictive model. nih.gov Such models are valuable in the early stages of drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing, thereby saving significant time and resources. longdom.org

| Molecular Descriptor Type | Example | Relevance to Molecular Interaction |

|---|---|---|

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Describes the compound's affinity for hydrophobic pockets in a protein binding site. |

| Steric | Molecular Volume / Molecular Weight | Relates to the size and shape of the molecule and its fit within the binding pocket. |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Indicates the molecule's electronic character and its potential for forming electrostatic or hydrogen bond interactions. |

Advanced Analytical Methodologies for 4 Hydroxy Cyclofenil Diphenol Research

Spectroscopic and Chromatographic Techniques for Structural Elucidation

The precise determination of the chemical structure of 4-Hydroxy cyclofenil (B1669405) diphenol is paramount for understanding its formation and activity. Advanced spectroscopic and chromatographic techniques provide the necessary detail to confirm its molecular formula, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-Hydroxy cyclofenil diphenol, both ¹H and ¹³C NMR would be instrumental.

¹H NMR Spectroscopy would reveal the number of different types of protons and their neighboring environments. Key expected signals would include:

Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings. The substitution pattern on the rings would influence the splitting patterns (e.g., doublets, triplets).

Cyclohexyl Protons: A complex series of signals in the aliphatic region (typically δ 1.0-2.5 ppm) arising from the protons on the cyclohexyl ring. The position of the hydroxyl group on this ring would significantly affect the chemical shifts of adjacent protons.

Hydroxyl Protons: Broad singlets for the phenolic and cyclohexyl hydroxyl groups, the chemical shifts of which can be concentration and solvent-dependent.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. The spectrum would show distinct signals for each unique carbon atom, including:

Aromatic Carbons: Resonances in the downfield region (typically δ 110-160 ppm).

Cyclohexyl Carbons: Signals in the upfield region (typically δ 20-80 ppm). The carbon atom bearing the hydroxyl group would be shifted downfield compared to the other cyclohexyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.5 - 8.0 | 110 - 160 |

| Cyclohexyl Protons | 1.0 - 2.5 | 20 - 80 |

| Phenolic -OH | Variable (broad singlet) | - |

| Cyclohexyl -OH | Variable (broad singlet) | - |

| Carbon attached to Cyclohexyl -OH | - | 60 - 80 |

Note: The exact chemical shifts are dependent on the solvent and specific substitution pattern.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. This allows for the calculation of a unique molecular formula, distinguishing it from other isobaric compounds.

When coupled with tandem mass spectrometry (MS/MS), HRMS provides valuable structural information through the analysis of fragmentation patterns. For this compound, characteristic fragmentation would likely involve:

Loss of water (H₂O): From the cyclohexyl hydroxyl group.

Cleavage of the cyclohexyl ring: Leading to various fragment ions.

Fissions related to the diphenol moiety.

The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to both the precursor and product ions, aiding in the structural elucidation process.

Table 2: Key HRMS Data for this compound

| Parameter | Description |

| Molecular Formula | C₂₃H₂₂O₃ |

| Monoisotopic Mass | 346.1569 u |

| Expected [M+H]⁺ | 347.1642 u |

| Expected [M-H]⁻ | 345.1496 u |

Gas Chromatography–Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step is typically required to increase its volatility and thermal stability. Common derivatizing agents for hydroxyl groups include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The gas chromatograph separates the derivatized analyte from other components in the sample matrix based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, which is particularly useful for analysis in complex biological matrices.

Studies on cyclofenil metabolites have utilized GC/EI-MS to characterize hydroxylated metabolites after acid hydrolysis and derivatization with a trimethylsilyl (B98337) (O-TMS) group.

Ultra High Pressure Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and improved sensitivity. For the analysis of this compound, a reversed-phase UHPLC method would be suitable.

The separation would be achieved on a sub-2 µm particle column, providing high efficiency. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. A gradient elution program, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the relatively nonpolar this compound and to separate it from other metabolites and endogenous compounds. UHPLC systems can be coupled with various detectors, with mass spectrometry being the most powerful for identification and quantification.

Method Development and Validation for Quantitative Analysis

Accurate quantification of this compound is essential for pharmacokinetic and metabolism studies. This requires the development and validation of robust analytical methods.

For high-throughput quantitative analysis, the optimization of separation techniques is crucial. Fast-GC/MS methods aim to reduce analysis time without compromising chromatographic resolution and sensitivity. This can be achieved through:

Shorter GC columns: Using columns with smaller internal diameters and thinner stationary phase films.

Faster temperature programming rates: Rapidly ramping the oven temperature to elute analytes more quickly.

Higher carrier gas flow rates: Increasing the linear velocity of the carrier gas (e.g., hydrogen or helium).

Method development for a Fast-GC/MS analysis of derivatized this compound would involve the systematic optimization of these parameters to achieve a short run time while maintaining adequate separation from potential interferences. The mass spectrometer would be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to ensure high sensitivity and selectivity for quantification.

Validation of the developed method would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects to ensure the reliability of the quantitative data.

Validation of Analytical Methods (e.g., according to ISO/IEC 17025)

The validation of analytical methods is a critical requirement for laboratories seeking to demonstrate competence and ensure the reliability of their results. According to the ISO/IEC 17025 standard, method validation provides objective evidence that a method is fit for its intended purpose. demarcheiso17025.comwintersmithadvisory.com For the quantitative analysis of this compound in biological matrices, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is often employed due to its high sensitivity and selectivity.

A comprehensive validation of such a method would involve the assessment of several key performance characteristics to ensure it meets the stringent requirements of ISO/IEC 17025. wintersmithadvisory.comeurachem.orgaafco.org These parameters, along with typical acceptance criteria, are outlined below.

Key Validation Parameters and Acceptance Criteria:

Selectivity: The method must be able to differentiate and quantify this compound without interference from other components in the sample matrix. wintersmithadvisory.com This is typically assessed by analyzing blank matrix samples and comparing them to samples spiked with the analyte and any potential interfering substances.

Linearity and Range: The linearity of the method is its ability to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is determined by analyzing a series of standards at different concentrations. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.netnih.gov Both are typically evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), and low, medium, and high-quality control (QC) samples.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Recovery: The extraction recovery of an analytical method is the percentage of the true amount of an analyte that is recovered during the sample preparation process.

Matrix Effect: This assesses the influence of co-eluting, undetected matrix components on the ionization of the target analyte, which can lead to ion suppression or enhancement.

Stability: The stability of this compound in the biological matrix must be evaluated under various storage and handling conditions, such as freeze-thaw cycles, short-term bench-top storage, and long-term storage.

The results of these validation studies are compiled into a validation report, which provides documented evidence of the method's performance and its suitability for the intended application.

Below is an interactive data table summarizing typical validation parameters and results for a hypothetical HPLC-MS/MS method for this compound.

| Validation Parameter | Methodology | Acceptance Criteria | Result |

|---|---|---|---|

| Selectivity | Analysis of 6 different blank plasma sources | No significant interfering peaks at the retention time of the analyte and internal standard | Pass |

| Linearity (r²) | Calibration curve with 8 non-zero standards | r² ≥ 0.99 | 0.998 |

| Range | Concentration range of calibration standards | Defines the quantifiable range | 1 - 1000 ng/mL |

| Accuracy (% Bias) | Analysis of QC samples at 4 levels (LLOQ, LQC, MQC, HQC) | ±15% (±20% for LLOQ) | -5.2% to 8.5% |

| Precision (% RSD) | Intra- and inter-day analysis of QC samples | ≤15% (≤20% for LLOQ) | Intra-day: 3.1% - 7.8% Inter-day: 5.5% - 9.2% |

| Limit of Quantification (LOQ) | Lowest standard on the calibration curve meeting accuracy and precision criteria | Accuracy within ±20%, Precision ≤20% | 1 ng/mL |

| Recovery | Comparison of analyte response in extracted samples vs. post-extraction spiked samples | Consistent and reproducible | 85.2% - 91.5% |

| Matrix Effect | Comparison of analyte response in post-extraction spiked samples vs. neat solutions | RSD of IS-normalized matrix factor ≤15% | 8.9% |

| Freeze-Thaw Stability | Analysis of QC samples after 3 freeze-thaw cycles | % Bias within ±15% | -4.1% to 6.3% |

Approaches for Investigating Metabolic Fates (Preclinical)

Preclinical studies are essential for understanding the metabolic fate of a new chemical entity. nih.gov These investigations aim to identify the major metabolic pathways and the enzymes responsible for metabolism, which helps in predicting potential drug-drug interactions and understanding interspecies differences. nih.gov For this compound, which is itself a metabolite, preclinical studies would focus on its further biotransformation.

Research into the metabolism of the parent compound, cyclofenil, has shown that hydroxylation is a key metabolic pathway. nih.gov The structures of cyclofenil metabolites in human urine have been investigated using techniques such as gas chromatography/electron impact-mass spectrometry (GC/EI-MS) and high-performance liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry (HPLC/APCI-MS/MS). nih.gov These studies have successfully identified hydroxyl metabolites, which are often present as glucuronide conjugates. nih.gov

A common preclinical in vitro approach to investigate metabolism involves incubating the compound with liver microsomes. nih.govepa.gov Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov By incubating this compound with human and animal liver microsomes, researchers can identify further metabolites formed through oxidative, reductive, or hydrolytic reactions.

The process for detecting and identifying these metabolites typically involves the following steps:

Incubation: this compound is incubated with liver microsomes from different species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH.

Sample Preparation: Following incubation, the reaction is stopped, and the sample is prepared for analysis, often involving protein precipitation and extraction of the analytes.

LC-MS/MS Analysis: The prepared sample is then analyzed using a high-resolution mass spectrometer coupled with liquid chromatography. This allows for the separation of the parent compound from its metabolites and provides accurate mass measurements for molecular formula determination. nih.gov

Structure Elucidation: Tandem mass spectrometry (MS/MS) is used to fragment the ions of potential metabolites. The resulting fragmentation patterns provide structural information that helps in the tentative identification of the metabolites. taylorandfrancis.com

The table below illustrates the kind of data that would be generated from an in vitro metabolism study of this compound with human liver microsomes.

| Metabolite ID | Observed m/z [M+H]⁺ | Proposed Biotransformation | Proposed Structure |

|---|---|---|---|

| M1 | [Parent + 16] | Hydroxylation | Di-hydroxylated cyclofenil derivative |

| M2 | [Parent + 176] | Glucuronidation | This compound glucuronide |

| M3 | [Parent - 18] | Dehydration | Dehydrated this compound |

Future Directions and Emerging Research Areas for 4 Hydroxy Cyclofenil Diphenol